molecular formula C16H14ClN3S B2437689 3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride CAS No. 2490430-19-6

3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride

Cat. No.: B2437689
CAS No.: 2490430-19-6
M. Wt: 315.82
InChI Key: XGRMPIIGEDRSGU-UHFFFAOYSA-N
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Description

3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride is a chemical compound with the molecular formula C16H13N3S·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzothiazole moiety, which is a heterocyclic structure containing both sulfur and nitrogen atoms.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The role of 3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride in biochemical reactions is not fully understood yet. It has been found that benzothiazole derivatives have shown promising results against M. tuberculosis . This suggests that EN300-27122465 might interact with certain enzymes or proteins involved in the life cycle of M. tuberculosis .

Cellular Effects

It has been suggested that benzothiazole derivatives can have an impact on cell signaling pathways . This could potentially influence gene expression and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported yet. It is known that benzothiazole derivatives have shown promising results in in vitro and in vivo activity against M. tuberculosis .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet known. It is possible that it interacts with enzymes or cofactors involved in the metabolism of M. tuberculosis .

Transport and Distribution

It is known that benzothiazole derivatives can be synthesized through various synthetic pathways , suggesting that they might be transported and distributed in a similar manner.

Subcellular Localization

It is possible that it is directed to specific compartments or organelles based on its chemical structure .

Preparation Methods

The synthesis of 3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride involves several steps. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst . This reaction is typically carried out in an ethanol solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions. Major products formed from these reactions include various derivatives of the original compound, which can be used for further research and applications.

Scientific Research Applications

3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit a range of biological activities.

Properties

IUPAC Name

3-[2-amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S.ClH/c17-10-12-5-3-4-11(8-12)9-13(18)16-19-14-6-1-2-7-15(14)20-16;/h1-8,13H,9,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRMPIIGEDRSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(CC3=CC(=CC=C3)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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